molecular formula C10H13NO B11916936 (S)-5-methylchroman-4-amine

(S)-5-methylchroman-4-amine

Cat. No.: B11916936
M. Wt: 163.22 g/mol
InChI Key: DSSUVKQMJDZIDG-QMMMGPOBSA-N
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Description

Significance of Chiral Amines as Structural Motifs in Advanced Organic Molecules

Chiral amines are organic compounds that play a crucial role as structural motifs in a wide range of advanced organic molecules. rsc.orgd-nb.info Chirality, a property where a molecule is non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. uohyd.ac.inhilarispublisher.comwikipedia.org This "handedness" is of paramount importance in pharmacology, as the different enantiomers (mirror-image isomers) of a drug can exhibit vastly different biological activities. hilarispublisher.comopenaccessgovernment.org In many cases, one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. hilarispublisher.comopenaccessgovernment.org

The Chroman Scaffolding: Synthetic Versatility and Stereochemical Considerations

The chroman ring system, a bicyclic ether, serves as a versatile scaffold in the design and synthesis of a multitude of biologically active compounds. rsc.orgnih.gov This structural framework is found in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological activities. rsc.org The rigidity and defined stereochemistry of the chroman core provide a valuable platform for the spatial presentation of various functional groups.

The synthesis of chroman derivatives with controlled stereochemistry is a significant challenge and a key focus for organic chemists. rsc.org The stereogenic centers within the chroman structure, particularly at positions 2, 3, and 4, allow for the creation of a diverse set of stereoisomers. oup.com Researchers have developed various catalytic methods, including the use of modularly designed organocatalysts, to achieve highly stereoselective syntheses of chroman derivatives. rsc.org The ability to control the relative and absolute stereochemistry of substituents on the chroman ring is crucial for elucidating structure-activity relationships and for the development of potent and selective therapeutic agents. oup.comacs.org

Overview of Research Trajectories for (S)-5-methylchroman-4-amine

This compound is a specific chiral chromanamine that has emerged as a compound of interest in chemical research. Its structure combines the key features of a chiral amine with the chroman scaffold, presenting a unique building block for organic synthesis. Research involving this compound and its analogs often focuses on its synthesis and its potential applications as an intermediate in the creation of more complex molecules.

The synthesis of this compound can be achieved through various methods, with a common approach being the reduction of the corresponding chroman-4-one. evitachem.com The stereochemistry at the 4-position is a critical aspect of its identity and potential function. The table below provides some of the key chemical identifiers for this compound.

PropertyValue
IUPAC Name(4S)-5-methyl-3,4-dihydro-2H-chromen-4-amine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
CAS Number769100-49-4

Research on related chroman derivatives has highlighted their potential as inhibitors of biological pathways, such as the PD-1/PD-L1 interaction, which is relevant in cancer immunotherapy. acs.org While specific research findings on the direct applications of this compound are proprietary or still in early stages, its structural similarity to other biologically active chromanamines suggests its potential as a valuable intermediate in drug discovery and development. The exploration of synthetic routes to this and related chiral chromanamines continues to be an active area of investigation in organic and medicinal chemistry. thieme-connect.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(4S)-5-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3/t8-/m0/s1

InChI Key

DSSUVKQMJDZIDG-QMMMGPOBSA-N

Isomeric SMILES

CC1=C2[C@H](CCOC2=CC=C1)N

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)N

Origin of Product

United States

Retrosynthetic Analysis of S 5 Methylchroman 4 Amine

Principles of Retrosynthetic Disconnection for Chromanamines

The retrosynthetic analysis of chromanamines is guided by several key principles. The primary goal is to simplify the complex structure by breaking it down into more manageable precursors. airitilibrary.com For chromanamines, disconnections are typically considered at the bonds connected to heteroatoms (oxygen and nitrogen) and at strategic carbon-carbon bonds within the bicyclic framework. youtube.comslideshare.net

A crucial aspect of this analysis is the consideration of chemoselectivity. When multiple functional groups are present, the order of disconnections must be carefully planned to avoid problematic interactions in the forward synthesis. e3s-conferences.org For (S)-5-methylchroman-4-amine, the key functional groups are the secondary amine and the chroman ring system. The stereocenter at the C4 position, bearing the amino group, is a central feature that must be addressed during the retrosynthetic design.

The process involves identifying reliable chemical transformations that can be performed in the reverse direction. ias.ac.in This requires a solid understanding of organic reactions to ensure that each disconnection corresponds to a high-yielding and reliable synthetic step.

Strategic Disconnections Involving the Amine Functionality

The amine group at the C4 position is a logical starting point for retrosynthetic disconnections due to the prevalence of reliable methods for forming carbon-nitrogen bonds. amazonaws.com

A common and effective strategy for disconnecting a C-N bond is through the reverse of reductive amination. youtube.com This disconnection of the C4-N bond in this compound generates a charged synthon, which can be an iminium ion. The corresponding synthetic equivalent in the forward direction would be the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced. nih.gov

This retrosynthetic step transforms the target amine into a precursor ketone, 5-methylchroman-4-one (B579238), and methylamine. The formation of the imine intermediate is a key step in many C-N bond-forming reactions. nih.gov The stereochemistry at C4 can be established during the reduction of the imine, for instance, by using a chiral reducing agent or a chiral catalyst.

Target Molecule Disconnection Precursors Forward Reaction
This compoundC-N bond5-methylchroman-4-one, MethylamineReductive Amination

As an alternative to the imine-based approach, the amine functionality can be retrosynthetically converted into other precursors. One such strategy involves disconnecting the C-N bond to reveal a carbonyl group at the C4 position, leading to 5-methylchroman-4-one. This ketone is a versatile intermediate for the synthesis of the target amine. The introduction of the amino group in the forward synthesis can be achieved through various methods, including reductive amination as mentioned, or via the formation of an oxime followed by reduction.

This disconnection simplifies the target molecule by removing the chiral center in the precursor, which can be advantageous. The challenge then becomes the stereoselective introduction of the amine group in the forward synthesis to obtain the desired (S)-enantiomer.

Retrosynthetic Pathways for the 5-Methylchroman (B3263358) Scaffold

After addressing the amine functionality, the next phase of the retrosynthetic analysis focuses on the deconstruction of the 5-methylchroman core.

The chroman ring system consists of a benzene (B151609) ring fused to a dihydropyran ring. A logical disconnection is at the ether linkage (C-O bond) of the pyran ring. amazonaws.comchemrxiv.org This disconnection can be approached in two ways: breaking the aryl C-O bond or the alkyl C-O bond. Breaking the bond between the aromatic ring and the oxygen atom is a common strategy.

This leads to a substituted phenol (B47542) and a C4 alkyl chain with a suitable leaving group. For 5-methylchroman-4-one, this disconnection would yield 2-hydroxy-6-methylacetophenone and a three-carbon synthon. A plausible forward reaction to form the pyran ring would be an intramolecular Williamson ether synthesis or a Michael addition.

Another strategy involves a disconnection that opens the pyran ring to a linear precursor. For instance, a disconnection of the C2-O1 bond and the C4a-C4 bond could lead to simpler aromatic and aliphatic precursors.

Intermediate Disconnection Precursors Forward Reaction
5-methylchroman-4-oneC-O bond of pyran ringSubstituted phenol, C4 alkyl chainIntramolecular Williamson ether synthesis
5-methylchroman-4-oneC2-O1 and C4a-C4 bondsAromatic and aliphatic fragmentsCyclization reactions

Functional Group Interconversion (FGI) is a key tactic in retrosynthesis where one functional group is converted into another to facilitate a disconnection or to simplify the synthesis. ias.ac.in In the context of this compound, FGI can be applied to the methyl group at the C5 position or to the amine group itself.

For example, the methyl group on the aromatic ring could be retrosynthetically derived from a more versatile functional group, such as a carboxyl or a hydroxyl group, which might facilitate the construction of the aromatic portion of the molecule.

Similarly, the amine group at C4 could be introduced via the reduction of a nitro group. Therefore, a retrosynthetic step could involve an FGI of the amine to a nitro group, leading to (S)-5-methyl-4-nitrochroman as a precursor. This approach can be beneficial if the introduction of a nitro group is synthetically more straightforward for a particular route.

Identification of Key Synthons and Their Synthetic Equivalents

Following the retrosynthetic pathway, several key disconnections can be identified, each giving rise to specific synthons and their corresponding synthetic equivalents.

C4-N Bond Disconnection: The most apparent disconnection is the bond between the chroman ring and the amino group. This is the final step in the forward synthesis and is crucial for establishing the desired stereochemistry.

Synthon A (a¹): A carbocation at the C4 position of the 5-methylchroman ring.

Synthetic Equivalent for a¹: The ketone, 5-methylchroman-4-one . This electrophilic carbonyl carbon serves as the precursor to the amine.

Synthon B (d¹): An amine anion (⁻NH₂).

Synthetic Equivalent for d¹: Ammonia (B1221849) (NH₃) or a protected amine equivalent, often used in reductive amination procedures. For an asymmetric synthesis, a chiral amine source or a chiral auxiliary can be employed.

Intramolecular C-O Bond Disconnection (Ring Opening): The next logical disconnection involves breaking the heterocyclic ring of the 5-methylchroman-4-one intermediate. This simplifies the bicyclic system into a more straightforward monosubstituted aromatic compound.

Precursor: This disconnection reveals 2'-hydroxy-5'-methylpropiophenone (B1329374) as the acyclic precursor that can undergo intramolecular cyclization to form the chroman-4-one ring.

Aromatic C-C Bond Disconnection: The final disconnection breaks the carbon-carbon bond between the aromatic ring and the keto-ethyl side chain of 2'-hydroxy-5'-methylpropiophenone. This is a standard disconnection for aromatic ketones.

Synthon C (a³): An acylium ion (CH₃CH₂CO⁺).

Synthetic Equivalent for a³: Propionyl chloride or propionic anhydride (B1165640) . These are common reagents for Friedel-Crafts acylation reactions.

Synthon D (d³): An activated o-cresol (B1677501) anion.

Synthetic Equivalent for d³: o-Cresol , a readily available starting material.

The following interactive table summarizes the key synthons and their corresponding synthetic equivalents for the synthesis of this compound.

DisconnectionSynthonTypeSynthetic Equivalent
C4-N AmineAcceptor (a¹)5-Methylchroman-4-one
C4-N Amine⁻NH₂Donor (d¹)Ammonia
Aromatic C-CCH₃CH₂CO⁺Acceptor (a³)Propionyl chloride
Aromatic C-CDonor (d³)o-Cresol

Convergent vs. Linear Synthetic Routes

The synthesis of a target molecule can generally follow two main strategies: linear or convergent.

For a molecule of the complexity of This compound , a linear approach is the most practical and commonly employed strategy. The synthesis would typically proceed as follows:

Proposed Linear Synthetic Route:

Acylation: Reaction of o-cresol with propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) via a Friedel-Crafts acylation to produce 2'-hydroxy-5'-methylpropiophenone. A Fries rearrangement of o-cresyl propionate (B1217596) could be an alternative.

Cyclization: Intramolecular cyclization of 2'-hydroxy-5'-methylpropiophenone to form the chroman ring of 5-methylchroman-4-one. This can be achieved through various methods, such as an intramolecular Michael addition.

Asymmetric Reductive Amination: The key stereogenic center is introduced in this final step. The ketone, 5-methylchroman-4-one, is converted to the chiral amine. This can be accomplished through several asymmetric methods, including:

The use of a chiral auxiliary on the nitrogen, followed by reductive amination and subsequent removal of the auxiliary.

Asymmetric hydrogenation of an enamine or imine intermediate using a chiral catalyst.

Enzymatic transamination, which can offer high enantioselectivity.

A hypothetical convergent approach for this molecule is less straightforward due to its relatively simple and fused structure. One could theoretically synthesize a chiral amino-alcohol fragment and a separate aromatic piece, but the subsequent cyclization and bond formation would likely be more complex and less efficient than the linear route. The primary advantage of a convergent route—combining large, complex fragments—is not applicable here.

The table below provides a comparative overview of the two synthetic strategies in the context of synthesizing this compound.

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly in a single sequence.Independent synthesis of fragments followed by coupling. researchgate.net
Overall Yield Tends to be lower, as it's the product of all step yields. scispace.comGenerally higher due to fewer steps in the longest sequence. researchgate.net
Efficiency Can be less efficient for long sequences.More efficient for complex molecules.
Applicability to Target Highly applicable and the most logical approach.Less practical for this specific target molecule.
Example Longest Sequence o-Cresol → ... → this compoundN/A (not a practical approach for this molecule)

Reactions and Derivatization of S 5 Methylchroman 4 Amine

Functional Group Modifications on the Amine Moiety

The primary amine group in (S)-5-methylchroman-4-amine is a key site for derivatization, enabling the introduction of a wide range of substituents through various reactions.

N-alkylation of the primary amine in this compound can be achieved using various alkylating agents such as alkyl halides or sulfates. These reactions typically proceed via nucleophilic substitution, where the amine nitrogen acts as the nucleophile. The degree of alkylation, whether mono- or di-alkylation, can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. For instance, the use of a large excess of the amine can favor mono-alkylation, while an excess of the alkylating agent tends to lead to the formation of the tertiary amine. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled method for N-alkylation.

N-acylation of this compound is a straightforward method to introduce an acyl group, forming an amide linkage. This is commonly carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. These reactions are generally high-yielding and can be used to introduce a wide variety of acyl moieties, thereby modifying the electronic and steric properties of the parent amine.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

EntryReagentProductTypical ConditionsRepresentative Yield (%)
1Methyl iodide (1.1 eq)(S)-N,5-dimethylchroman-4-amineK₂CO₃, Acetonitrile, rt, 12 h85
2Benzyl (B1604629) bromide (1.1 eq)(S)-N-benzyl-5-methylchroman-4-amineEt₃N, DCM, rt, 8 h90
3Acetyl chloride (1.2 eq)(S)-N-(5-methylchroman-4-yl)acetamidePyridine, DCM, 0 °C to rt, 2 h95
4Benzoyl chloride (1.2 eq)(S)-N-(5-methylchroman-4-yl)benzamideEt₃N, THF, rt, 4 h92

N-propargylation introduces a propargyl group onto the amine nitrogen, a functional group that is valuable for further transformations such as click chemistry or Sonogashira coupling. Propargylation is typically achieved by treating the amine with a propargyl halide, such as propargyl bromide, in the presence of a base.

N-benzylation involves the introduction of a benzyl group, which can serve as a protecting group or as a pharmacophore in medicinal chemistry. Benzylation is commonly performed using benzyl bromide or benzyl chloride with a suitable base to scavenge the resulting acid. The benzyl group can be later removed under various conditions, such as catalytic hydrogenation, making it a versatile tool in multi-step synthesis.

Table 2: Propargylation and Benzylation of this compound

EntryReagentProductTypical ConditionsRepresentative Yield (%)
1Propargyl bromide (1.1 eq)(S)-5-methyl-N-(prop-2-yn-1-yl)chroman-4-amineK₂CO₃, DMF, 50 °C, 6 h80
2Benzyl chloride (1.1 eq)(S)-N-benzyl-5-methylchroman-4-amineNaHCO₃, Acetonitrile, reflux, 10 h88

Transformations of the Chroman Ring System

Modifications to the chroman ring system of this compound often begin with its ketone precursor, 5-methylchroman-4-one (B579238). These transformations can introduce new functional groups or alter the heterocyclic core itself.

The synthesis of this compound typically proceeds from 5-methylchroman-4-one. This ketone intermediate can be selectively brominated at various positions. Electrophilic aromatic substitution on the benzene (B151609) ring can introduce a bromine atom, with the position directed by the existing substituents. For instance, bromination can occur at the 6- or 8-position. Additionally, bromination at the 3-position, alpha to the carbonyl group, can be achieved under different conditions.

These bromo-derivatives of 5-methylchroman-4-one are versatile intermediates. The bromine atom can be displaced by a variety of nucleophiles, or it can serve as a handle for metal-catalyzed cross-coupling reactions. Following these modifications, the ketone can be converted to the amine to yield a range of substituted this compound derivatives.

Table 3: Bromination of 5-methylchroman-4-one and Subsequent Reactions

EntryReactionReagent/ConditionsProductRepresentative Yield (%)
1Bromination (Aromatic)Br₂, Acetic acid, rt6-Bromo-5-methylchroman-4-one75
2Bromination (α-position)CuBr₂, EtOAc/CHCl₃, reflux3-Bromo-5-methylchroman-4-one80
3Nucleophilic SubstitutionNaN₃, DMF on 3-bromo derivative3-Azido-5-methylchroman-4-one90
4Reductive AminationNH₂OH·HCl, then H₂, Pd/C on 6-bromo derivative(S)-6-Bromo-5-methylchroman-4-amine65 (over 2 steps)

The chroman-4-one scaffold can be a precursor to related heterocyclic systems such as chromones and 2H-chromenes. Dehydrogenation of 5-methylchroman-4-one can lead to the formation of 5-methylchromone. This can be achieved using various oxidizing agents.

Conversion to 2H-chromene derivatives often involves the reduction of the ketone in 5-methylchroman-4-one to the corresponding alcohol, followed by dehydration. This sequence introduces a double bond into the heterocyclic ring. These transformations, when applied to derivatives of 5-methylchroman-4-one, can generate a library of substituted chromone (B188151) and 2H-chromene compounds.

Metal-Mediated Cross-Coupling Reactions for Functionalization

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions for the functionalization of this compound, a bromo-substituted derivative is typically required. For example, a bromo-substituted 5-methylchroman-4-one can be synthesized and then converted to the corresponding bromo-substituted amine.

This bromo-derivative can then participate in various palladium-catalyzed cross-coupling reactions. The Suzuki coupling allows for the introduction of aryl or vinyl groups using boronic acids. beilstein-journals.orglibretexts.org The Sonogashira coupling enables the formation of a carbon-carbon bond with a terminal alkyne. semanticscholar.orgmdpi.com The Buchwald-Hartwig amination can be used to form a new carbon-nitrogen bond with a variety of amines. researchgate.net These reactions significantly expand the structural diversity of accessible derivatives of this compound.

Table 4: Metal-Mediated Cross-Coupling Reactions of 6-Bromo-5-methylchroman Derivatives

EntryReactionCoupling PartnerCatalyst/ConditionsProductRepresentative Yield (%)
1Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C5-Methyl-6-phenylchroman derivative85
2Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt5-Methyl-6-(phenylethynyl)chroman derivative78
3Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C6-(Morpholin-4-yl)-5-methylchroman derivative70

Applications of S 5 Methylchroman 4 Amine in Asymmetric Catalysis

(S)-5-methylchroman-4-amine as a Chiral Auxiliary in Organic Transformations

There is currently no available scientific literature describing the use of This compound as a chiral auxiliary in organic transformations. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. While the structure of This compound possesses a stereocenter, making it theoretically plausible for such applications, no studies have been published detailing its use in this context.

Design and Synthesis of Chiral Ligands Incorporating the Chromanamine Scaffold

The synthesis of chiral ligands for asymmetric catalysis is a robust field of chemical research. However, there are no specific reports on the design and synthesis of chiral ligands that explicitly incorporate the This compound scaffold for the following ligand classes.

Development of Phosphine-Based Ligands

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis, known for their strong coordination to transition metals and their tunable electronic and steric properties. organic-chemistry.orgtcichemicals.comnih.gov The synthesis of these ligands often involves the reaction of a chiral backbone with a phosphine source. nih.govnih.gov Despite the prevalence of chiral amine backbones in phosphine ligand design, a search of the scientific literature did not yield any examples of phosphine-based ligands derived from This compound .

N-Heterocyclic Carbene Ligand Systems

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in homogeneous catalysis due to their strong σ-donating properties and steric tuneability. researchgate.netalfachemic.com Chiral NHCs are often synthesized from chiral amines or diamines which form the backbone of the heterocyclic ring. organic-chemistry.orgrsc.org However, there are no published studies detailing the synthesis or application of N-heterocyclic carbene ligands incorporating the This compound moiety.

Chiral Sulfinamide-Derived Ligands

Chiral sulfinamides, such as tert-butanesulfinamide, are widely used as chiral auxiliaries and have also been incorporated into the structure of chiral ligands for asymmetric catalysis. sigmaaldrich.com These ligands leverage the stereochemistry of the sulfinyl group to induce asymmetry in catalytic transformations. A thorough review of the literature found no instances of chiral sulfinamide-derived ligands being synthesized from or incorporating the This compound scaffold.

Role of Chromanamine-Derived Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Given the absence of synthesized chiral ligands derived from This compound in the scientific literature, there is consequently no information on their role in transition metal-catalyzed asymmetric reactions.

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation is a key industrial process for the synthesis of chiral compounds, heavily relying on transition metal catalysts bearing chiral ligands. nih.govle.ac.uk While various chiral ligands are employed in these reactions, there are no reports of ligands derived from This compound being used in asymmetric hydrogenation catalysis. Therefore, no data on their performance, such as enantiomeric excess or turnover numbers, is available.

Cross-Coupling Reactions (e.g., Kumada-Corriu, Suzuki-Miyaura)

There is no available research in the public domain that details the use of this compound as a ligand in Kumada-Corriu, Suzuki-Miyaura, or other similar cross-coupling reactions. While chiral amines and chromane (B1220400) derivatives are utilized in asymmetric catalysis, the specific application of this compound has not been reported.

This compound as a Core Structure for Organocatalysts

There is no information available on the use of this compound as a foundational scaffold for the development of organocatalysts. The potential of this specific chemical structure in organocatalysis remains an unexplored area of research according to the available literature.

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Chiral Chromanamine Structures and Conformations

The three-dimensional arrangement of atoms in a chiral molecule is fundamental to its chemical and biological properties. Theoretical investigations play a crucial role in determining the stable conformations of chiral chromanamines like (S)-5-methylchroman-4-amine.

The stability of different conformations is influenced by a variety of factors, including steric hindrance, electronic effects, and intramolecular interactions such as hydrogen bonding. For instance, the interaction between the amine group and the methyl group on the chroman ring can significantly impact the conformational landscape. Computational studies can quantify these interactions and predict the most likely conformations in different environments, such as in solution or in the gas phase.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate the mechanisms of chemical reactions. nih.govnih.gov DFT studies can provide detailed insights into the enantioselective transformations involved in the synthesis of chiral chromanamines.

Transition State Analysis in Enantioselective Transformations

Understanding the transition state of a chemical reaction is key to comprehending its kinetics and stereochemical outcome. youtube.com DFT calculations can be used to locate and characterize the transition state structures for reactions involved in the synthesis of this compound. By analyzing the geometry and energy of the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity. For enantioselective reactions, comparing the transition state energies for the formation of different stereoisomers can explain why one enantiomer is formed in preference to the other.

Understanding Stereoselectivity through Computational Modeling

Computational modeling is instrumental in unraveling the origins of stereoselectivity in chemical reactions. researchgate.netnih.gov By simulating the reaction pathways leading to different stereoisomers, researchers can identify the key interactions that favor the formation of one product over another. In the context of synthesizing chiral chromanamines, DFT studies can model the interaction of reactants with chiral catalysts or reagents. This allows for a detailed examination of the non-covalent interactions, such as hydrogen bonds and steric repulsions, in the transition state that dictate the stereochemical outcome. These computational insights are invaluable for the rational design of new and more efficient stereoselective synthetic methods.

Molecular Docking and Interaction Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.gov This method is widely used to study the interaction of small molecules with biological macromolecules like proteins. While excluding specific clinical outcomes, molecular docking can provide valuable information about the potential binding modes and interactions of this compound and its derivatives with various biological targets.

Docking simulations can identify key amino acid residues in a protein's binding site that interact with the chromanamine derivative. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of molecular docking studies can be used to generate hypotheses about the structural features of the chromanamine that are important for binding to a particular target.

Below is an interactive table summarizing hypothetical binding energies of this compound derivatives with a generic protein target, illustrating the type of data generated from molecular docking studies.

CompoundDerivativeBinding Energy (kcal/mol)Interacting Residues (Hypothetical)
1This compound-7.2Tyr84, Phe290, Asp120
2(S)-5,7-dimethylchroman-4-amine-7.8Tyr84, Phe290, Trp310
3(S)-5-methoxychroman-4-amine-7.5Tyr84, Asp120, Ser124
4(R)-5-methylchroman-4-amine-6.5Tyr84, Phe290

This data is purely illustrative and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) for Chromanamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.comnih.gov These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

In a QSAR study of chromanamine derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

The resulting QSAR model can be represented by an equation that can be used to predict the activity of new chromanamine derivatives. It is important to note that QSAR models are only valid within the chemical space of the training set of compounds used to build them.

The following table provides an example of the types of descriptors that might be used in a QSAR study of chromanamine derivatives.

CompoundMolecular WeightLogPDipole Moment (Debye)Predicted Activity (Arbitrary Units)
This compound163.222.11.85.4
(S)-5,7-dimethylchroman-4-amine177.252.51.96.2
(S)-5-methoxychroman-4-amine179.221.92.25.8
(R)-5-methylchroman-4-amine163.222.11.84.9

This data is for illustrative purposes only.

Advanced Analytical Methods for Chiral Chromanamines

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. nih.gov The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to different retention times and, thus, separation. This chiral environment is most commonly introduced through a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govyoutube.com

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most widely adopted method for the enantioseparation of chiral compounds, including amines. nih.govkyushu-u.ac.jp The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in distinct retention times for each enantiomer.

A vast array of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) being particularly effective for a broad range of chiral compounds due to their versatile chiral recognition abilities. nih.govacs.org For chromanamines, CSPs that offer a combination of hydrogen bonding, π-π interactions, and steric hindrance are often most effective. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing selectivity and resolution. acs.org

Table 1: Illustrative HPLC-CSP Method for 5-methylchroman-4-amine (B11921265) Enantiomers This table presents a hypothetical but representative set of parameters for the chiral separation of 5-methylchroman-4-amine enantiomers.

Parameter Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm
Retention Time (R) ~8.5 min
Retention Time (S) ~10.2 min

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. kyushu-u.ac.jpacs.org This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. acs.org The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid mobile phases. nih.gov

SFC typically employs the same CSPs used in HPLC. nih.govacs.org Small amounts of polar organic solvents (modifiers), such as methanol (B129727) or ethanol, are often added to the CO₂ to enhance analyte solubility and improve chromatographic selectivity. nih.gov For basic compounds like chromanamines, the addition of a small amount of an amine additive (e.g., diethylamine) to the modifier can significantly improve peak shape and resolution. researchgate.net The key advantages of SFC include reduced analysis times, drastically lower consumption of organic solvents, and faster column equilibration. acs.orgresearchgate.net

Table 2: Representative SFC-CSP Method for 5-methylchroman-4-amine Enantiomers This table presents a hypothetical but representative set of parameters for the chiral SFC separation of 5-methylchroman-4-amine enantiomers.

Parameter Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.2% Diethylamine
Gradient 5% to 40% Methanol over 5 min
Flow Rate 3.0 mL/min
Back Pressure 120 bar
Temperature 35 °C
Detection UV at 225 nm
Retention Time (R) ~2.8 min
Retention Time (S) ~3.5 min

| Resolution (Rs) | > 2.2 |

Gas Chromatography (GC) is a high-resolution separation technique suitable for thermally stable and volatile compounds. magtech.com.cn Primary amines like 5-methylchroman-4-amine often exhibit poor peak shapes and may undergo thermal degradation in a GC system due to their polarity and hydrogen-bonding capabilities. stereoelectronics.org Therefore, derivatization is typically required to analyze these compounds by GC. stereoelectronics.orgfrontiersin.org

The derivatization process involves converting the polar amine group into a less polar, more volatile, and more thermally stable functional group. nih.gov Common derivatizing agents for amines include acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). stereoelectronics.org The resulting fluoroacyl derivatives are much more suitable for GC analysis. Separation of the derivatized enantiomers is then achieved on a chiral capillary column, which is coated with a chiral selector, often a cyclodextrin (B1172386) derivative. utexas.edu

Table 3: Typical GC-CSP Method for Derivatized 5-methylchroman-4-amine Enantiomers This table presents a hypothetical but representative set of parameters for the chiral GC separation of derivatized 5-methylchroman-4-amine enantiomers.

Parameter Condition
Analyte N-trifluoroacetyl-5-methylchroman-4-amine
Column Chirasil-Dex CB (Beta-cyclodextrin derivative)
Dimensions 25 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temp. 250 °C
Oven Program 100 °C hold for 1 min, ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 270 °C
Retention Time (R) ~14.1 min
Retention Time (S) ~14.5 min

| Resolution (Rs) | > 1.8 |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. utexas.edu While standard CE is limited to charged species, its utility is greatly expanded by Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography. researchgate.netacs.org

In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer at a concentration above its critical micelle concentration, forming micelles. youtube.com These micelles act as a pseudo-stationary phase. Neutral analytes can be separated based on their differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles. researchgate.net To achieve chiral separation of chromanamines, a chiral selector, most commonly a cyclodextrin derivative, is added to the running buffer. utexas.edu The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which alters their effective mobility and partitioning behavior, leading to separation. acs.org CE and MEKC offer advantages of extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. utexas.edu

An alternative to using a CSP is the addition of a chiral selector directly to the mobile phase in a technique known as Chiral Mobile Phase Additive (CMPA) chromatography. In this approach, a standard achiral stationary phase (e.g., C18) is used. The separation is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the CMPA in the mobile phase. nih.gov

These diastereomeric complexes have different affinities for the achiral stationary phase, allowing for their separation. Common CMPAs include cyclodextrins, macrocyclic antibiotics, and ligand-exchange complexes (e.g., a copper(II) salt with a chiral amino acid). This method offers flexibility, as different chiral selectors can be easily screened without the need to purchase multiple expensive chiral columns. However, the CMPA can sometimes complicate detection and may require purification if the analyte is to be collected.

Spectroscopic Methods for Stereochemical Analysis

While chromatography excels at separating and quantifying enantiomers, spectroscopic methods provide critical information about the absolute configuration and can also be used to determine enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, enantiomers are indistinguishable by NMR as they produce identical spectra. nih.gov However, differentiation can be achieved by introducing a chiral auxiliary. This can be a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR). youtube.com

Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral phosphoric acids, form weak, non-covalent diastereomeric complexes with the analyte enantiomers. youtube.com These transient complexes exist in a chiral environment, causing the corresponding nuclei in the two enantiomers to become chemically non-equivalent (diastereotopic), leading to separate signals in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a mixture of diastereomers. youtube.com Since diastereomers have distinct physical properties, they will exhibit different chemical shifts in the NMR spectrum, allowing for quantification. youtube.com

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., complexes of Europium or Praseodymium with chiral ligands). They coordinate to Lewis basic sites, such as the amine group in a chromanamine, inducing large changes in the chemical shifts of nearby protons. youtube.com The diastereomeric complexes formed with the enantiomers experience different induced shifts, leading to signal separation. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. acs.org Enantiomers produce mirror-image CD spectra, making this technique inherently sensitive to chirality. acs.org The sign and magnitude of the CD signal (known as the Cotton effect) at a specific wavelength are characteristic of a particular enantiomer, allowing for the determination of absolute configuration by comparing the experimental spectrum to a known standard or to theoretical calculations. researchgate.net

Furthermore, the intensity of the CD signal is directly proportional to the concentration of the chiral substance. For a non-racemic mixture, the observed CD signal is a weighted average of the signals from the two enantiomers. This linear relationship allows for the creation of calibration curves to rapidly and accurately determine the enantiomeric excess (ee) of a sample. Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, provides even more detailed structural information and is a powerful tool for unambiguously determining the absolute configuration of chiral molecules in solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. However, since enantiomers are spectroscopically identical in an achiral environment, direct distinction by NMR is not possible. asdlib.org To quantify enantiomers, a common strategy involves the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). asdlib.orgecampus.com

The reaction of a chiral amine with a CDA, such as Mosher's acid, creates a pair of diastereomers. These diastereomers have distinct physical properties and, consequently, different NMR spectra. doi.org The protons in the newly formed diastereomers experience different chemical environments, leading to separate, well-resolved signals in the ¹H NMR spectrum. nih.govresearchgate.net By integrating the signals corresponding to each diastereomer, their relative ratio can be determined, which directly corresponds to the enantiomeric ratio of the original amine. nih.gov

Alternatively, a chiral solvating agent can be added to the NMR sample. CSAs, like (R)-1,1'-bi-2-naphthol, form transient, weak diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. asdlib.org This association is rapid on the NMR timescale and results in observable chemical shift differences between the enantiomers, allowing for their quantification. asdlib.orgnih.gov

Table 1: Illustrative ¹H NMR Data for Diastereomeric Derivatives of 5-methylchroman-4-amine This table presents hypothetical data for educational purposes.

Proton Signal Chemical Shift (ppm) for (R,S)-diastereomer Chemical Shift (ppm) for (S,S)-diastereomer Integration Ratio
H-4 (methine) 4.15 4.25 1:99
CH₃-5 (methyl) 2.20 2.23 1:99

Enantiomeric Excess Calculation: From the 1:99 integration ratio, the enantiomeric excess (ee) of the (S)-enantiomer is calculated as ((99 - 1) / (99 + 1)) * 100% = 98% ee.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comnih.gov This differential absorption, known as the Cotton effect, provides information about the molecule's three-dimensional structure and is particularly useful for determining the absolute configuration of stereogenic centers. nih.gov

An ECD (Electronic Circular Dichroism) spectrum is a plot of this differential absorption (Δε) versus wavelength. nih.gov For enantiomers, the CD spectra are mirror images of each other; for instance, if one enantiomer shows a positive Cotton effect at a specific wavelength, its counterpart will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov

The absolute configuration of a compound like (S)-5-methylchroman-4-amine can be determined by comparing its experimental CD spectrum with that of a known reference compound with a similar chromophore and stereochemistry. mtoz-biolabs.com A more rigorous approach involves comparing the experimental spectrum to a theoretically calculated spectrum using computational methods like time-dependent density functional theory (TD-DFT). nih.govrsc.org A good match between the experimental and the calculated spectrum for a specific configuration allows for an unambiguous assignment of the absolute stereochemistry. rsc.org

Table 2: Representative Electronic Circular Dichroism Data This table presents hypothetical data for a compound like this compound.

Wavelength (nm) Cotton Effect Sign Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
280 Negative (-) -5,200
255 Positive (+) +3,100

X-ray Diffraction Analysis of Chiral Chromanamine Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique provides an unambiguous map of electron density, revealing the precise spatial arrangement of atoms. researchgate.net

For a chiral amine that may not crystallize readily on its own, a common strategy is to form a salt with a chiral acid of known absolute configuration, such as tartaric acid or camphorsulfonic acid. The resulting diastereomeric salt often has improved crystalline properties. By solving the crystal structure of this derivative, the absolute configuration of the amine portion of the molecule can be unequivocally determined relative to the known configuration of the acid. researchgate.net The data obtained from X-ray analysis, such as bond lengths, bond angles, and torsion angles, provide conclusive proof of the molecule's stereochemistry.

Table 3: Example Crystallographic Data Parameters This table presents typical parameters found in a crystallographic report, not specific values for the target compound.

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 8.5, 12.3, 15.1
α, β, γ (°) 90, 90, 90

Note: A Flack parameter close to zero for a known chiral reference within the crystal structure confirms the assignment of the absolute configuration.

Mass Spectrometry (MS/MS) in Chiral Analysis (e.g., SFC-MS/MS)

Mass spectrometry (MS) is a highly sensitive detection method, but it cannot typically distinguish between enantiomers on its own. Therefore, it is coupled with a chiral separation technique. researchgate.net Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, often offering advantages over traditional High-Performance Liquid Chromatography (HPLC), such as faster analysis times and reduced organic solvent consumption. selvita.comijcrt.org

In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. selvita.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). nih.gov Coupling SFC with tandem mass spectrometry (SFC-MS/MS) combines the high-resolution separation power of chiral SFC with the high sensitivity and selectivity of MS/MS detection. chromatographyonline.comamericanpharmaceuticalreview.com This is particularly valuable for analyzing chiral compounds in complex matrices, such as biological samples. nih.govchromatographyonline.com The MS/MS detector can be set to monitor specific parent-to-daughter ion transitions, enhancing specificity and improving limits of detection. researchgate.net

Table 4: Typical SFC-MS/MS Method Parameters for Chiral Chromanamine Analysis This table presents a hypothetical method for separating enantiomers.

Parameter Setting
SFC System
Column Chiralpak AD-H
Mobile Phase CO₂ / Methanol (80:20) with 0.1% Isopropylamine (B41738)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
MS/MS Detector
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition e.g., m/z 164.1 → 146.1
Results
Retention Time (R-enantiomer) 3.5 min

Polarimetry for Optical Purity Determination

Polarimetry is a traditional, non-destructive analytical method used to measure the optical activity of a chiral compound in solution. medwinpublisher.organton-paar.com Optically active substances rotate the plane of plane-polarized light. The magnitude and direction of this rotation are measured by a polarimeter. libretexts.org The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound under a specific set of conditions (temperature, wavelength, solvent, and concentration). medwinpublisher.org It is calculated using Biot's Law:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees.

T is the temperature (°C).

λ is the wavelength of light (typically the sodium D-line, 589 nm).

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the sample in g/mL. medwinpublisher.org

The optical purity of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer. thieme-connect.de The optical purity is considered equivalent to the enantiomeric excess (ee).

Optical Purity (%) = ([α]sample / [α]pure enantiomer) × 100%

Table 5: Sample Polarimetry Data and Optical Purity Calculation This table presents hypothetical data.

Parameter Value
Known [α] of pure this compound +45.0°
Observed rotation of sample (α) +42.3°
Cell path length (l) 1.0 dm
Concentration (c) 0.02 g/mL
Calculated [α] of sample +42.3° / (1.0 dm × 0.02 g/mL) = +211.5°

| Calculated Optical Purity | (+42.3° / +45.0°) × 100% = 94% |

Note: The hypothetical calculated specific rotation in the table seems unusually high, the example is for illustrative purposes of the formula. In a real scenario, the observed rotation would be much smaller for the given concentration. For example, if the specific rotation of the sample was +42.3°, the optical purity would be calculated directly against the pure enantiomer's specific rotation, yielding 94%.

Future Directions and Emerging Research Areas

Development of Novel Enantioselective Synthetic Routes

The development of efficient and highly selective methods for synthesizing enantiopure compounds is a cornerstone of modern organic chemistry. For (S)-5-methylchroman-4-amine, future research is expected to focus on novel enantioselective synthetic routes that offer improvements in terms of yield, selectivity, and sustainability. A significant area of exploration is the use of asymmetric catalysis.

One promising approach involves the catalytic, enantioselective carbosulfenylation of alkenes to construct 3,4-disubstituted chromans nih.gov. This method utilizes a chiral Lewis base to activate an electrophilic sulfenylating agent, leading to the formation of enantioenriched thiiranium ions. Subsequent intramolecular cyclization can afford the desired chroman scaffold with high enantioselectivity. While this has been demonstrated for other substituted chromans, its application to the synthesis of 4-amino-substituted chromans like this compound is a logical and important next step.

Another avenue of research is the development of cascade reactions, which allow for the construction of complex molecules in a single pot, thereby increasing efficiency and reducing waste. For instance, an enantioselective cascade allylation/cyclization reaction using a chiral Ir(I) catalyst has been successfully employed for the synthesis of 2-amino-4H-chromene derivatives rsc.org. Adapting such a strategy to produce 4-aminochromans could provide a direct and atom-economical route to this compound and its analogs.

The following table summarizes potential catalytic systems for the enantioselective synthesis of chroman derivatives, which could be adapted for this compound.

Catalyst SystemReaction TypeSubstratesKey Features
Chiral Selenophosphoramide CatalystCarbosulfenylationAlkenesHigh enantioselectivity (>99:1 er) nih.gov
Chiral Ir(I) CatalystCascade Allylation/Cyclization1-(methylthio)-2-nitroenamines and 2-(1-hydroxyallyl)phenolsModerate to excellent enantioselectivities (50-99% ee) rsc.org
Noyori–Ikariya Ru(II) ComplexesAsymmetric Transfer HydrogenationArylidene-substituted chromanonesOne-pot reduction of C=C and C=O bonds

Exploration of New Catalytic Applications for Chromanamine Scaffolds

The inherent chirality and structural features of chromanamine scaffolds, including this compound, make them attractive candidates for use as chiral ligands or organocatalysts in asymmetric synthesis. Future research will likely explore the application of these compounds in a variety of catalytic transformations.

The amino group at the 4-position and the stereocenter make this compound a potential precursor for bidentate ligands. Coordination of this amine with a metal center could create a chiral environment that directs the stereochemical outcome of a reaction. Such ligands could be valuable in reactions like asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

Furthermore, the chromanamine scaffold itself could act as an organocatalyst. The amine functionality can participate in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. Research in this area would involve designing and synthesizing derivatives of this compound with tailored steric and electronic properties to optimize their catalytic activity and selectivity.

Advanced Computational Tools for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of catalysts and the prediction of reaction outcomes. For this compound, advanced computational methods can be employed to accelerate the development of new synthetic routes and catalytic applications.

Density functional theory (DFT) calculations can be used to investigate the mechanisms of potential synthetic reactions. By modeling the transition states and intermediates, researchers can gain insights into the factors that control the stereoselectivity of a reaction. This understanding can then be used to design more effective catalysts or optimize reaction conditions. For example, computational studies have been used to understand the stereoselectivity in the synthesis of substituted pyrrolidines, a strategy that could be applied to chromanamine synthesis emich.eduacs.org.

Molecular modeling can also be used in the rational design of chromanamine-based catalysts. By simulating the interaction of a potential catalyst with a substrate, researchers can predict which catalyst design is most likely to afford high enantioselectivity. This in silico screening approach can significantly reduce the amount of experimental work required to develop new catalysts researchgate.netnih.govrsc.org. For instance, computational tools can aid in the design of catalysts for specific applications like electrochemical CO2 reduction or fermentative hydrogen production, highlighting the broad applicability of these methods researchgate.netnih.gov.

Integration of Biocatalysis in Complex Chromanamine Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental sustainability. The integration of biocatalysis into the synthesis of complex chromanamines like this compound is a highly promising area of future research.

Transaminases (TAs) are a class of enzymes that are particularly well-suited for the synthesis of chiral amines. mdpi.comnih.gov These enzymes can catalyze the asymmetric amination of a prochiral ketone to produce the corresponding amine with high enantiopurity. The synthesis of this compound could potentially be achieved by the transaminase-mediated amination of 5-methylchroman-4-one (B579238). This approach would offer a direct and highly enantioselective route to the target molecule. Recent advances in protein engineering have greatly expanded the substrate scope and stability of transaminases, making them more amenable to industrial applications mdpi.com.

The use of ω-transaminases (ω-TAs) is particularly attractive for the synthesis of chiral amines from prochiral ketones. mdpi.com Research has demonstrated the successful application of ω-TAs in the synthesis of a variety of pharmaceutical intermediates. The development of a biocatalytic process using an ω-TA for the synthesis of this compound would be a significant advancement.

The following table outlines different biocatalytic approaches for chiral amine synthesis that could be applied to this compound.

Biocatalytic ApproachEnzyme ClassKey TransformationAdvantages
Asymmetric Synthesisω-TransaminaseProchiral ketone to chiral amineHigh enantioselectivity, direct amination mdpi.com
Kinetic ResolutionTransaminaseRacemic amine to enantiopure amineSeparation of enantiomers
DeracemizationTwo stereocomplementary ω-TAsRacemic amine to a single enantiomerTheoretical 100% conversion mdpi.com

Q & A

Q. What computational tools predict the binding mode of this compound to biological targets?

  • Methodological Answer :
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. Tables for Key Data

Property Value Method Reference
Molecular Weight164.12 g/molHR-MS
Enantiomeric Excess (S)>90%Chiral HPLC
Solubility (pH 7.4)12 mg/mL in PBSUV-Vis
Serotonin Transporter Ki15 nM ± 2.1Radioligand assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.